molecular formula C14H25NO4 B12497613 Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Cat. No.: B12497613
M. Wt: 271.35 g/mol
InChI Key: AULQPQMOKYESIY-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclohexane and contains a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group of cyclohexane-1-carboxylate is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.

    Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with other Boc-protected amino acid derivatives:

Uniqueness

The uniqueness of this compound lies in its cyclohexane backbone, which provides distinct steric and electronic properties compared to other Boc-protected amino acid derivatives. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules where rigidity and conformational constraints are desired .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

AULQPQMOKYESIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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